Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride
Description
Tert-butyl cis-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyridine system. Key properties include:
- Molecular Formula: C₁₂H₂₃ClN₂O₂
- Molecular Weight: 262.78 g/mol
- CAS Number: Conflicting reports exist: 2704523-23-7 () and 1187933-06-7 (). This discrepancy may arise from stereoisomerism or salt form variations (e.g., hydrochloride vs. free base).
- Synonyms: cis-5-Boc-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine HCl, MFCD28893886 .
The compound is commonly used as a synthetic intermediate in medicinal chemistry due to its Boc-protected amine, which enhances stability during reactions .
Properties
IUPAC Name |
tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H/t9-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYTUDUBRMMISQ-IYPAPVHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CNC[C@H]2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a tert-butyl ester in the presence of a strong acid, such as hydrochloric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolidine and pyridine compounds exhibit anticancer properties. Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate has been studied for its potential to inhibit tumor growth through mechanisms that may involve the modulation of signaling pathways associated with cancer cell proliferation and apoptosis .
2. Neuroprotective Effects
Studies have shown that certain pyrrolidine derivatives can have neuroprotective effects. The compound may serve as a scaffold for developing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its structural features allow for interactions with neurotransmitter receptors and enzymes involved in neurodegeneration.
3. Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial properties. Its derivatives have been evaluated against various bacterial strains and fungi, indicating potential use in developing new antimicrobial agents .
Organic Synthesis Applications
1. Building Block in Organic Synthesis
Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate serves as an important building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions such as cyclization and functional group transformations .
2. Synthesis of Novel Heterocycles
The compound can be utilized in synthesizing novel heterocyclic compounds that may exhibit unique biological activities. For example, it can be involved in reactions leading to the formation of fused bicyclic systems that are often found in biologically active natural products .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs and their distinguishing features:
Notes:
- The cis-2-Boc-Hexahydropyrrol[3,4-c]pyrrole (CAS 250275-15-1) shares a bicyclic framework but replaces the pyridine ring with a pyrrole, reducing aromaticity and altering reactivity .
- The spirocyclic analog (CAS 885270-86-0) diverges in ring topology, which may influence conformational flexibility and binding interactions .
Physicochemical Properties
Available data include:
- Density: 1.052 g/cm³ (predicted for non-hydrochloride form, CAS 351370-99-5) vs. N/A for the hydrochloride salt .
- Storage : The hydrochloride form requires storage at 2–8°C in a sealed, dry environment , whereas the free base (CAS 351370-99-5) is stable at room temperature .
Key Research Findings
- Structural Similarity vs.
- Salt Forms : The hydrochloride salt (CAS 2704523-23-7) offers enhanced crystallinity and handling stability compared to free bases .
Biological Activity
Tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine-5-carboxylate hydrochloride (CAS No. 2704523-23-7) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 262.78 g/mol
- IUPAC Name : tert-butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate hydrochloride
- CAS Number : 2704523-23-7
The compound features a complex bicyclic structure that may contribute to its biological activity. The presence of the tert-butyl group is significant for its solubility and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential pharmacological effects:
Anticancer Activity
Studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- Case Study : A study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines by disrupting cell cycle progression.
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives is another area of interest:
- Mechanism : They may act on neurotransmitter systems or modulate neuroinflammatory responses.
- Research Findings : In vitro studies have shown that these compounds can protect neurons from oxidative stress-induced damage.
Data Table: Biological Activities and Mechanisms
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis via ROS generation | |
| Neuroprotection | Modulation of neuroinflammatory responses | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Anticancer Activity
- A study involving a series of pyrrolidine derivatives reported significant cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values indicated a dose-dependent response.
- Mechanistic studies suggested that these compounds activated caspase pathways leading to apoptosis.
-
Neuroprotective Effects
- In a model of oxidative stress-induced neuronal injury, treatment with tert-butyl cis-1,2,3,3A,4,6,7,7A-octahydropyrrolo[3,4-C]pyridine derivatives resulted in reduced neuronal death and improved cell viability.
- The protective effect was attributed to the reduction of intracellular calcium levels and inhibition of pro-inflammatory cytokine release.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including cyclization and carboxylation. For example, analogous pyrrolo-pyridine derivatives are synthesized via copolymerization of monomers like CMDA and DMDAAC under controlled conditions (e.g., nitrogen atmosphere, specific initiators like ammonium persulfate) to achieve desired stereochemistry . Intermediate purification via column chromatography and recrystallization is critical to isolate the cis-isomer .
Q. What analytical techniques confirm structural integrity and stereochemistry?
- X-ray crystallography : Resolves stereochemical ambiguity by determining bond angles and spatial arrangement (e.g., tert-butyl derivatives analyzed in orthorhombic crystal systems) .
- NMR spectroscopy : Key for identifying proton environments, such as distinguishing cis/trans configurations via coupling constants in the pyrrolo-pyridine core .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for hydrochloride salts .
Q. What safety protocols are essential for handling this compound?
- Respiratory protection : Use NIOSH-certified P95/P99 respirators or EU-standard ABEK-P2 cartridges to avoid inhalation of fine particles .
- Skin protection : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent dermal exposure, as acute toxicity data indicate potential irritation .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can discrepancies in stereochemical outcomes during synthesis be resolved?
Contradictions in stereochemical yields often arise from competing reaction pathways. Strategies include:
- Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to favor cis-configuration .
- Computational modeling : Use DFT calculations to predict transition-state energies and optimize reaction conditions (e.g., solvent polarity, temperature) .
- Cross-validation : Combine X-ray crystallography, NOESY NMR, and circular dichroism to confirm stereochemistry .
Q. What strategies improve yield in multi-step syntheses?
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation) .
- Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilic substitution rates in cyclization steps .
- Catalyst tuning : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency in reducing double bonds within the octahydropyrrolo-pyridine framework .
Q. How does pH or solvent polarity affect the compound’s stability?
- Acidic conditions : Protonation of the pyridine nitrogen increases solubility but may destabilize the tert-butyl ester group. Stability assays (e.g., HPLC at 254 nm) show degradation above pH 3 .
- Hydrophobic solvents : Chloroform or DCM preserves integrity better than aqueous-organic mixtures, as hydrolysis of the carboxylate group is minimized .
Q. What challenges arise in regioselective functionalization of the pyrrolo-pyridine core?
Competing reactivity at N1, C4, and C7 positions complicates regioselectivity. Mitigation approaches:
- Directing groups : Install temporary protecting groups (e.g., Boc) to block undesired sites during halogenation or alkylation .
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side-product formation in heterocyclic systems .
Contradiction Analysis
- Stability vs. Reactivity : While the compound is stable under inert storage , conflicting data on its reactivity in acidic media (e.g., vs. 11) suggest batch-dependent purity. Researchers should conduct stability tests under project-specific conditions .
- Stereochemical Purity : Some syntheses report mixed cis/trans ratios due to inadequate temperature control. Cryogenic reaction conditions (-20°C) improve cis-selectivity .
Methodological Tables
| Parameter | Optimal Conditions | References |
|---|---|---|
| Synthesis Temperature | 0–5°C (cyclization step) | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | |
| Stability pH Range | 6–8 (aqueous buffers) |
| Analytical Technique | Key Data Points |
|---|---|
| ¹H NMR | δ 1.45 (s, tert-butyl), δ 3.2–4.1 (pyrrolidine protons) |
| X-ray Diffraction | Space group P2₁2₁2₁, Z = 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
